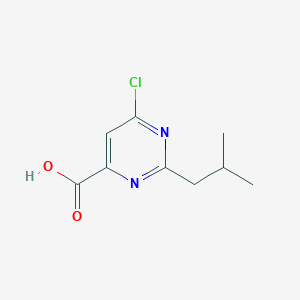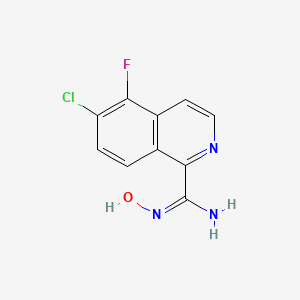![molecular formula C13H17NO3 B13191908 3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid](/img/structure/B13191908.png)
3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid is an organic compound with the molecular formula C13H17NO3. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a dimethyl-substituted oxopropanoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid typically involves the reaction of 3-(dimethylamino)benzaldehyde with a suitable reagent to introduce the oxopropanoic acid group. One common method involves the use of a Strecker synthesis, where the aldehyde reacts with an amine and a cyanide source to form an α-amino nitrile intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations that produce active metabolites, which can further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethylamino)phenylboronic acid
- 4-(Dimethylamino)phenylboronic acid
- 3-(Dimethylamino)phenyl dimethylcarbamate
Uniqueness
3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino group and the oxopropanoic acid moiety allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-13(2,12(16)17)11(15)9-6-5-7-10(8-9)14(3)4/h5-8H,1-4H3,(H,16,17) |
Clave InChI |
WMWAJWNWMYBCTB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)C1=CC(=CC=C1)N(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-{2-hydroxy-3-[(propan-2-yl)amino]propyl}-N-methylcarbamate](/img/structure/B13191826.png)
![3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13191827.png)

![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B13191843.png)
![Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B13191850.png)
![Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13191865.png)

![Ethyl 8-carbamoyl-2-(propan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13191876.png)



![3-{[5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B13191919.png)
![3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13191929.png)

